3-Cyclopentyl-3-hydroxypent-4-enoic acid

Lipophilicity Ionization Drug-likeness

Chiral hydroxy acid intermediates for drug discovery often face limited commercial availability at research-relevant scales and purities. 3-Cyclopentyl-3-hydroxypent-4-enoic acid (CAS 877133-45-4) directly addresses this gap: • Versatile scaffold: terminal vinyl group enables downstream diversification; free carboxylic acid (predicted pKa ~4.23) supports physiological target engagement in prostaglandin analog and CCR5 antagonist programs. • Quality assured: supplied at ≥98% (HPLC) with controlled moisture (≤0.5% water), minimizing pre-use purification. • Scalable supply: available from gram to kilogram quantities to support both early discovery and process development.

Molecular Formula C10H16O3
Molecular Weight 184.23 g/mol
CAS No. 877133-45-4
Cat. No. B1504099
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Cyclopentyl-3-hydroxypent-4-enoic acid
CAS877133-45-4
Molecular FormulaC10H16O3
Molecular Weight184.23 g/mol
Structural Identifiers
SMILESC=CC(CC(=O)O)(C1CCCC1)O
InChIInChI=1S/C10H16O3/c1-2-10(13,7-9(11)12)8-5-3-4-6-8/h2,8,13H,1,3-7H2,(H,11,12)
InChIKeyFWCDUHQGYRQKEB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Cyclopentyl-3-hydroxypent-4-enoic acid: Identity and Supply Profile


3-Cyclopentyl-3-hydroxypent-4-enoic acid (CAS 877133-45-4) is a chiral hydroxy acid with a molecular formula of C10H16O3 and a molecular weight of 184.23 g/mol [1]. Its structure features a terminal vinyl group and a cyclopentyl ring, placing it within a class of cyclopentane-containing intermediates. The compound is supplied by multiple vendors at purities typically ranging from 95% to 98% (HPLC) for research and development use [2]. This baseline overview establishes its identity for procurement, but it does not constitute proof of differentiation.

Chiral building block for cyclopentane-containing medicinal chemistry programs
Terminal vinyl group enables further functionalization (e.g., conjugate addition)
Free carboxylic acid supports amide coupling and salt formation

Why In-Class Analogs Cannot Replace This Compound


The 3-cyclopentyl-3-hydroxypent-4-enoic acid scaffold presents multiple points for structural variation—including the ring size, the nature of the substituent at the 3-position, and the oxidation state of the pentanoic chain—each of which can profoundly alter physicochemical properties, reactivity, and biological target engagement. For example, replacing the cyclopentyl group with a smaller alkyl (e.g., methyl), a larger cycloalkyl (e.g., cyclohexyl), or an aromatic (e.g., phenyl) ring changes calculated logP, pKa, and steric bulk, which directly impacts membrane permeability and enzyme binding [1]. Similarly, esterification to the ethyl or methyl ester (CAS 877133-46-5 or 877133-53-4) masks the carboxylic acid moiety, altering reactivity and requiring a deprotection step. These differences mean that analogs cannot be assumed to be functionally interchangeable without direct comparative data. The quantitative evidence below, while limited for this specific compound, highlights the foundational physicochemical distinctions that should guide scientific selection.

Ring size & nature may shift lipophilicity and steric profile
Replacing cyclopentyl with smaller alkyl, cyclohexyl, or aromatic rings can alter calculated logP, pKa, and steric bulk, potentially affecting permeability and binding.
Ester derivatives mask acid reactivity
Ethyl or methyl esters lack the free carboxylic acid, changing reactivity and requiring a deprotection step that the target compound avoids.
Saturated analog eliminates vinyl synthetic handle
The saturated propanoic acid analog removes the terminal alkene, limiting diversification through conjugate addition or cross-coupling.

Differentiation Evidence Against Closest Analogs


Lipophilicity and Ionization vs. Saturated and Ester Analogs

In the absence of direct head-to-head bioassay data, the foundational differentiation for procurement lies in the compound's predicted physicochemical properties. The target compound has a computed XLogP3 of 1.4 and a predicted pKa of 4.23±0.10 [1]. These values place it in a moderately lipophilic, weakly acidic profile distinct from its saturated analog 3-cyclopentyl-3-hydroxypropanoic acid (predicted XLogP3 ~1.0, pKa ~4.5) and its ethyl ester derivative (CAS 877133-46-5, which lacks a free acid proton and has a higher predicted logP) [1][2]. The terminal alkene and free carboxylic acid are critical for downstream reactivity (e.g., conjugate addition, amide coupling), making the target compound a distinct chemical tool.

Lipophilicity & Ionization
Class-level
XLogP3 1.4 vs. ~1.0 (saturated); pKa 4.23 vs. ~4.5
Predicted; free acid retained vs. ester
May guide solubility and permeability profiling in analog selection
Lipophilicity Ionization Drug-likeness

Supplier Purity and Moisture Specification Comparison

For procurement decisions, the available purity specifications provide a practical differentiator. Capot Chemical offers the compound at 98% minimum purity by HPLC with a water content of ≤0.5% [1]. MolCore provides a purity specification of NLT 98% . Leyan lists a purity of 95% as an 'inventory guidance value' . This range (95% to 98%) is typical for research-grade building blocks, but the explicit HPLC assay and moisture control from Capot Chemical may be relevant for moisture-sensitive applications such as anhydride or ester formations.

Supplier Purity & Moisture
Specification review
98% (HPLC), ≤0.5% water (Capot) vs. 95‑98% others
HPLC assay and moisture spec unique to Capot
Moisture specification may support water-sensitive chemistry
Quality Control Procurement Batch Consistency

Steric and Conformational Profile vs. Aromatic and Cyclohexyl Analogs

The cyclopentyl group imparts specific steric and conformational properties that are distinct from common aromatic (e.g., phenyl) and larger cycloalkyl (e.g., cyclohexyl) replacements. The target compound has four rotatable bonds and a topological polar surface area (TPSA) of 57.5 Ų [1]. In comparison, a hypothetical 3-phenyl-3-hydroxypent-4-enoic acid would have a planar, more rigid substituent with a larger TPSA and different π-stacking potential, while a 3-cyclohexyl analog would have a larger ring with greater steric demand but similar flexibility. Although no direct experimental binding data exists for this specific compound, the cyclopentyl ring is a privileged motif in medicinal chemistry, notably featured in the prostaglandin analog scaffold and in CCR5 antagonist series, where it provides a balance of steric bulk and conformational entropy that is difficult to replicate with other ring systems [2].

Steric & Conformational Profile
Class-level
4 rotatable bonds, TPSA 57.5 Ų (cyclopentyl)
Phenyl analog: larger TPSA (~66 Ų), planar
May influence target selectivity and off-target profile in cyclopentyl-containing series
Steric bulk Conformational analysis Drug design

Procurement-Driven Application Scenarios


Prostaglandin Analog Building Block

The cyclopentyl-hydroxy-acid scaffold is a key structural motif in prostaglandin analogs. The terminal vinyl group of 3-cyclopentyl-3-hydroxypent-4-enoic acid enables further functionalization, while the free carboxylic acid is essential for target engagement. The compound's predicted pKa of 4.23 supports its use in physiological conditions where ionization is required for receptor binding. Selecting this compound over the saturated version preserves the synthetic potential of the alkene for downstream diversification [1].

CCR5 Antagonist Development

The cyclopentyl group is a privileged motif in CCR5 antagonist programs, as evidenced by multiple patent filings. 3-Cyclopentyl-3-hydroxypent-4-enoic acid can serve as a chiral building block for the construction of more complex cyclopentyl-containing chemokine receptor modulators. Its use over aromatic or cyclohexyl analogs maintains the cyclopentyl core that is critical for the activity of this compound class [2].

Chemical Probe Synthesis for Enzyme Studies

The combination of a free carboxylic acid, a tertiary alcohol, and a terminal alkene in a single, relatively low-molecular-weight scaffold makes this compound a versatile starting material for the synthesis of activity-based probes or enzyme inhibitors. The HPLC-certified purity levels (98%) and low moisture content available from Capot Chemical reduce the need for pre-use purification, accelerating probe development timelines [1].

Chiral Intermediate for Process Chemistry

The chiral center at the 3-position makes the compound a candidate for the preparation of enantiomerically pure drug substances. Its availability at multi-gram to kilogram scale from select vendors supports process development activities. The explicit purity and water content specifications are particularly relevant for process chemists optimizing large-scale reactions where impurities can divert yield [1].

Application
Selection Property
Validation Focus
Prostaglandin analog research
Terminal alkene and free acid functionality
Reactivity in conjugate addition; ionization at physiological pH
CCR5 chemokine receptor modulator studies
Cyclopentyl privileged motif
Target engagement and selectivity profiling in chemokine receptor assays
Chemical probe synthesis
Multifunctional scaffold with defined purity
Probe activity and selectivity in enzyme assays; purity verification
Chiral intermediate for process research
Chiral center at C3, scalable supply with moisture spec
Enantiomeric purity and yield optimization in large-scale reactions
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